

# Application Notes and Protocols for Intravitreal Injection of P17 Peptide

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## Compound of Interest

Compound Name: P17 Peptide

Cat. No.: B15541828

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## Introduction

P17 is a synthetic peptide that acts as an inhibitor of Transforming Growth Factor-beta (TGF- $\beta$ ).<sup>[1][2][3]</sup> In the context of ophthalmology, P17 has been investigated as a potential therapeutic agent for retinal diseases characterized by pathological angiogenesis, such as choroidal neovascularization (CNV), a hallmark of neovascular age-related macular degeneration (AMD).<sup>[1][2]</sup> TGF- $\beta$  is a multifunctional cytokine that plays a complex role in angiogenesis, inflammation, and fibrosis. By inhibiting TGF- $\beta$ , P17 aims to modulate the signaling pathways that contribute to the development and progression of CNV.<sup>[1][4]</sup>

These application notes provide a summary of the preclinical data on the intravitreal use of P17 and detailed protocols for its experimental application in a rat model of laser-induced CNV.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of intravitreal **P17 peptide** in a rat model of laser-induced choroidal neovascularization.

Table 1: Efficacy of Intravitreal P17 on Choroidal Neovascularization (CNV) Area

Treatment Group	Dosage	Time Point	Mean CNV Area (pixels) vs. Control	Statistical Significance (p-value)
High-Dose P17 (HD-17)	20 mg/mL	Week 2	Significantly Lower	< 0.05
High-Dose P17 (HD-17)	20 mg/mL	Week 3	Significantly Lower	< 0.05
High-Dose P17 (HD-17)	20 mg/mL	Week 4	Significantly Lower	< 0.05
Low-Dose P17 (LD-17)	1 mg/mL	Weeks 1-4	Not Significantly Different	Not Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[2]

Table 2: Effect of High-Dose Intravitreal P17 (20 mg/mL) on Retinal and RPE Protein Levels

Protein	Tissue	Outcome vs. Control	Statistical Significance (p-value)
VEGF	RPE & Retina	Decreased	< 0.05
TGF- $\beta$	RPE & Retina	Decreased	< 0.05
PDGF	RPE	Decreased	< 0.05
pSMAD-2	Not Specified	No significant difference observed in single intravitreal P17 group	Not Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[2][4]

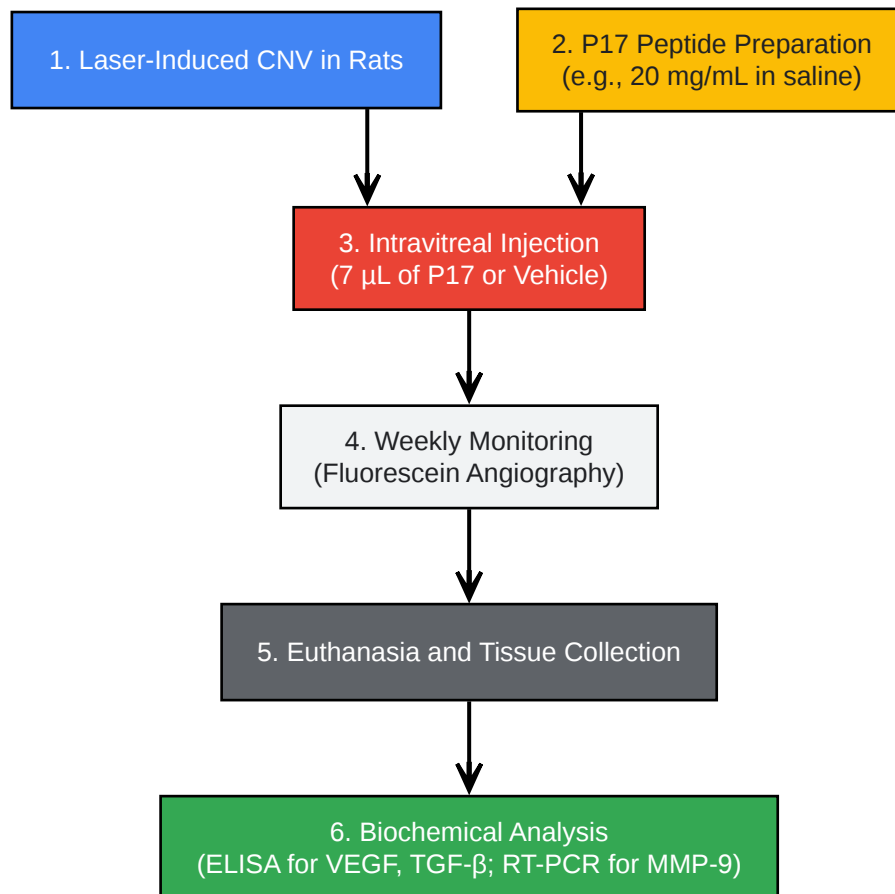
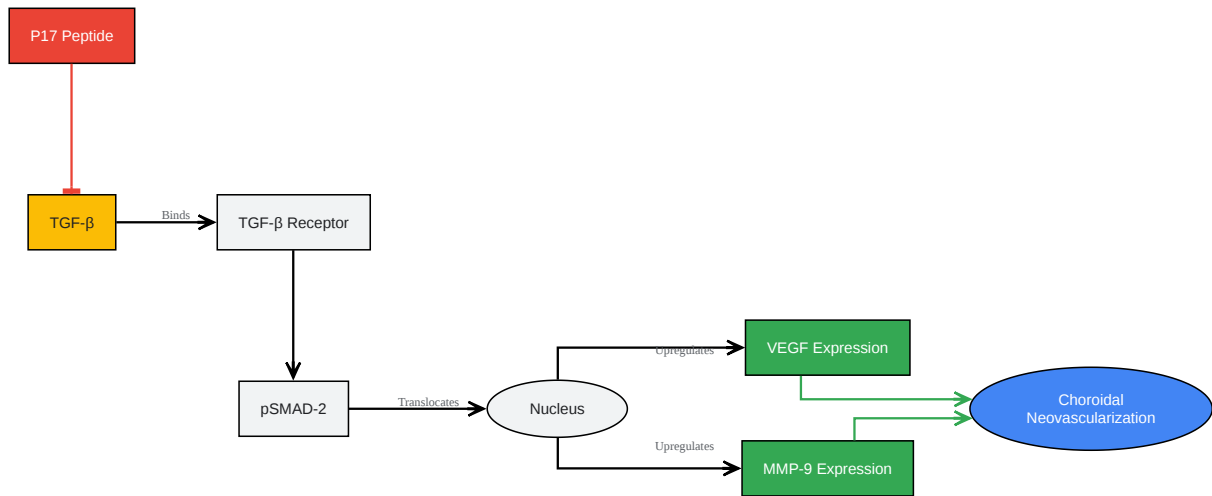
Table 3: Effect of Intravitreal P17 on Gene Expression

Treatment Group	Gene	Outcome vs. Control	Statistical Significance (p-value)
IVT-17 (20 mg/mL)	MMP-9	Decreased	Significant
IVT-17 (20 mg/mL)	VEGF	No significant difference	Not Specified

Data extracted from studies on laser-induced CNV in Long-Evans rats.[1]

## Signaling Pathway

The **P17 peptide** functions by inhibiting the activity of TGF- $\beta$ . [1][3] In the context of choroidal neovascularization, this inhibition disrupts a key signaling cascade involved in angiogenesis. TGF- $\beta$  binding to its receptor activates the intracellular phosphorylation of SMAD-2, leading to the formation of pSMAD-2, which then translocates to the nucleus to regulate the transcription of target genes. [1][4] P17's inhibition of TGF- $\beta$  is expected to reduce pSMAD-2 levels, thereby downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and modulating the activity of matrix metalloproteinases (MMPs) involved in tissue remodeling during neovascularization. [1][2]



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## References

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- [4. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One \[journals.plos.org\]](#)
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